molecular formula C12H15NO2S B7513314 (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone

(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone

Cat. No. B7513314
M. Wt: 237.32 g/mol
InChI Key: YCHHVQWEWJUEPX-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone, also known as MTM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. MTM is a thiomorpholine derivative that has shown promising results in inhibiting the activity of enzymes such as carbonic anhydrase and cholinesterase.

Mechanism of Action

(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone acts as an inhibitor of carbonic anhydrase and cholinesterase enzymes. Carbonic anhydrase is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting carbonic anhydrase, (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone can reduce the production of bicarbonate and protons, which can be beneficial in the treatment of conditions such as glaucoma, epilepsy, and acidosis. Cholinesterase is responsible for the breakdown of acetylcholine, which is involved in cognitive function. By inhibiting cholinesterase, (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone can increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of conditions such as Alzheimer's disease.
Biochemical and Physiological Effects:
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of bicarbonate and protons, which can be beneficial in the treatment of conditions such as glaucoma, epilepsy, and acidosis. (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been shown to increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of conditions such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large quantities of the compound in their experiments. However, one of the limitations of using (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it has not been extensively studied in vivo, which means that its potential applications in humans are still largely unknown.

Future Directions

There are a number of future directions that can be explored in the study of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone. One potential direction is to explore its potential applications in the treatment of conditions such as glaucoma, epilepsy, and acidosis. Another potential direction is to explore its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research can be conducted to explore the safety and efficacy of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in humans, which can help to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3-methoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonyl chloride to obtain (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been studied extensively for its potential applications in drug discovery. It has shown promising results in inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been shown to inhibit the activity of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.

properties

IUPAC Name

(3-methoxyphenyl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-15-11-4-2-3-10(9-11)12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHHVQWEWJUEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone

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